1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
Description
1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic urea derivative characterized by a central urea (-NH-C(=O)-NH-) group linking a 2,3-dimethoxyphenyl moiety and a 1-methyl-2-oxoindolin-5-yl group. The 2,3-dimethoxyphenyl substituent is notable for its electron-rich aromatic system, which may enhance binding interactions with biological targets, while the indolinone (2-oxoindoline) core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and neuroactive properties .
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-21-14-8-7-12(9-11(14)10-16(21)22)19-18(23)20-13-5-4-6-15(24-2)17(13)25-3/h4-9H,10H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRADDYSIDCTGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 2,3-dimethoxyaniline with isocyanates or carbamoyl chlorides. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the urea linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : This compound is being explored for its potential to inhibit cancer cell proliferation. Studies suggest that it may interact with specific molecular targets involved in tumor growth and metastasis.
- Anti-inflammatory Properties : Research indicates that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
2. Biological Activity
- Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in various biochemical pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.
- Receptor Modulation : It can interact with cell surface receptors, influencing cellular signaling pathways that regulate physiological processes.
3. Chemical Synthesis
- Used as a building block for synthesizing more complex organic molecules, particularly in the development of new pharmaceuticals.
Case Studies
Recent studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed that it could significantly reduce inflammation markers in vitro.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzodiazepin-Based Urea Derivatives
Compounds such as 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea () share the urea linkage but incorporate a benzodiazepin core instead of an indolinone. This structural difference impacts both physicochemical properties and target specificity. For example:
- Molecular Weight: The benzodiazepin derivative has a molecular weight of ~412.49 g/mol (), while the target compound (assuming a similar substituent size) would likely have a lower weight due to the indolinone’s compact structure.
Substituted Phenyl Ureas
The compound 1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea () features a dimethylphenyl group, contrasting with the dimethoxyphenyl group in the target compound. Methoxy groups are stronger electron donors than methyl groups, which could enhance interactions with polar residues in enzyme pockets (e.g., in kinase or reductase targets) .
Functional Analogues with Dimethoxyphenyl Groups
Chalcone Derivatives
Chalcones like (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one () share the 2,3-dimethoxyphenyl motif but lack the urea linker. Key comparisons include:
- Biological Activity: The chalcone derivative exhibited 31.58% inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR), attributed to electrostatic interactions from its amino group . The target urea compound’s NH groups may mimic this interaction, but its rigid urea backbone could alter binding kinetics.
Antinociceptive Agents
The chalcone derivative 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMFP) () demonstrated potent antinociceptive effects in murine models. Unlike DMFP, the target compound’s urea group may engage in stronger H-bonding with opioid or glutamate receptors, though suggests DMFP’s effects are opioid-independent .
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a dimethoxyphenyl group and an indolinone moiety, characterized by the urea functional group. Its chemical structure can be represented as follows:
This structure is significant for its interactions with various biological targets.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can lead to reduced cell proliferation and cancer growth.
- Receptor Modulation : It may interact with specific receptors on cell surfaces, altering signaling pathways.
- Signal Transduction : The compound can affect intracellular signaling pathways that regulate various cellular processes, contributing to its therapeutic effects .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways:
- Cell Proliferation Inhibition : The compound has demonstrated efficacy in reducing the growth of cancer cells in vitro, with particular effectiveness against breast and lung cancer cell lines.
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. It may exert effects against certain viruses by inhibiting viral replication mechanisms:
- Mechanism-Based Inhibition : The compound exhibits inhibition of enzymes critical for viral replication, such as IMP dehydrogenase .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Activity Study : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth compared to control groups. The study highlighted its potential as a lead compound for developing new anticancer therapies .
- Antiviral Efficacy Research : Another investigation focused on the antiviral properties of the compound against the canine distemper virus. Results indicated that it reduced viral load significantly in treated samples compared to untreated controls .
Comparative Analysis with Related Compounds
To further understand its biological activity, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| This compound | Contains a methyl group instead of an ethyl group | Different biological activity profile |
| 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea | Variation in the position of the oxo group on the indoline ring | Distinct reactivity and properties |
| 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)thiourea | Thiourea linkage instead of urea | Potentially different pharmacological properties |
Q & A
Q. What are the optimized synthetic routes for 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, and how do reaction conditions impact yield and purity?
Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the indolinone core (1-methyl-2-oxoindolin-5-yl) followed by introduction of the dimethoxyphenyl group via nucleophilic substitution or coupling reactions. The urea linkage is formed using carbodiimide-mediated coupling or isocyanate intermediates. Key factors include:
- Catalyst selection : Use of coupling agents like EDCI/HOBt for urea bond formation to minimize side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Chromatography or recrystallization improves purity (>95% by HPLC) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Standard characterization methods include:
- NMR : Confirm substitution patterns (e.g., methoxy groups at C2/C3 of phenyl, methyl on indolinone) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) .
- X-ray crystallography : Resolve stereochemical ambiguities in the urea linkage or indolinone core .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values in kinase inhibition assays)?
Answer: Contradictions often arise from assay variability. Solutions include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine) .
- Dose-response curves : Triplicate runs with statistical analysis (e.g., ANOVA) to validate IC50 reproducibility .
- Off-target profiling : Screen against related enzymes (e.g., PIM1 vs. CDK2) to confirm specificity .
Q. How does the compound’s structural flexibility influence its binding to dynamic protein targets (e.g., intrinsically disordered regions)?
Answer: Computational and experimental approaches are critical:
- Molecular dynamics simulations : Analyze urea linkage flexibility and methoxy group orientation in binding pockets .
- SAR studies : Compare analogs (e.g., replacing 2,3-dimethoxyphenyl with 3,4-dimethoxy) to map steric/electronic effects .
- Isothermal titration calorimetry (ITC) : Quantify entropy-driven vs. enthalpy-driven binding .
Q. What methodologies are suitable for assessing the compound’s metabolic stability in preclinical models?
Answer:
- In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t½) and identify metabolites via LC-MS/MS .
- CYP inhibition assays : Screen against CYP3A4/2D6 to predict drug-drug interaction risks .
- Plasma protein binding : Equilibrium dialysis to determine free fraction for pharmacodynamic modeling .
Mechanistic and Comparative Studies
Q. How does this compound compare to structurally similar urea derivatives in terms of kinase inhibition profiles?
Answer: Key distinctions from analogs (e.g., 1-(3-chlorophenyl)-3-(2-morpholinophenyl)urea ):
- Enhanced selectivity : The 2,3-dimethoxyphenyl group reduces off-target binding to FLT3 compared to chloro-substituted analogs .
- Improved solubility : Methoxy groups increase aqueous solubility (LogP ~2.8 vs. ~3.5 for chlorophenyl derivatives) .
- Data table :
| Compound | Target Kinase (IC50 nM) | LogP | Metabolic t½ (min) |
|---|---|---|---|
| This compound | PIM1: 12 ± 2 | 2.8 | 45 (human) |
| 1-(3-Chlorophenyl) analog | PIM1: 18 ± 3 | 3.5 | 22 (human) |
Q. What experimental designs are optimal for elucidating the compound’s mechanism in disrupting protein-protein interactions (PPIs)?
Answer:
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to recombinant PPI domains (e.g., BCL6 BTB) .
- Fluorescence polarization : Monitor displacement of fluorescently labeled peptides in competitive assays .
- Cryo-EM : Resolve structural changes in PPIs upon compound binding .
Data Reproducibility and Validation
Q. How can researchers address batch-to-batch variability in biological activity due to impurities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
